molecular formula C13H12N4O B8798440 9-Phenethyl-1H-purin-6(9H)-one CAS No. 34396-75-3

9-Phenethyl-1H-purin-6(9H)-one

Cat. No.: B8798440
CAS No.: 34396-75-3
M. Wt: 240.26 g/mol
InChI Key: OLVVTFHJEZZWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Phenethyl-1H-purin-6(9H)-one is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are fundamental to numerous biochemical processes, making them crucial in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenethyl-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of phase transfer catalysis and selective alkylation are likely employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Phenethyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

9-Phenethyl-1H-purin-6(9H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Phenethyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Phenethyl-1H-purin-6(9H)-one is unique due to its phenethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

34396-75-3

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

9-(2-phenylethyl)-1H-purin-6-one

InChI

InChI=1S/C13H12N4O/c18-13-11-12(14-8-15-13)17(9-16-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18)

InChI Key

OLVVTFHJEZZWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2N=CNC3=O

Origin of Product

United States

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